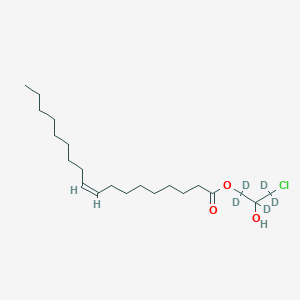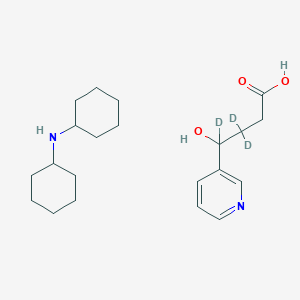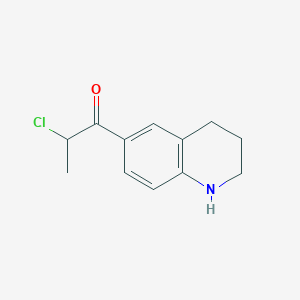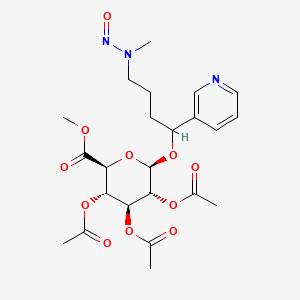![molecular formula C25H19FN2O5 B13840763 N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide is a complex organic compound that features a naphthalene ring, a fluorobenzamide group, and a dihydroxyanilino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide typically involves multiple steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized to introduce the necessary substituents.
Attachment of the dihydroxyanilino group: This step involves the reaction of the naphthalene derivative with a dihydroxyaniline derivative under controlled conditions.
Formation of the oxoethoxy linkage: The oxoethoxy group is introduced through a reaction involving an appropriate ester or ether.
Introduction of the fluorobenzamide group: The final step involves the reaction of the intermediate compound with a fluorobenzoyl chloride derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biochemical pathways involving its molecular targets.
作用機序
The mechanism of action of N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyanilino group may participate in hydrogen bonding or electrostatic interactions, while the fluorobenzamide group could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide can significantly influence its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chlorine or bromine analogs.
特性
分子式 |
C25H19FN2O5 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C25H19FN2O5/c26-16-5-3-4-15(12-16)25(32)28-20-9-11-23(19-7-2-1-6-18(19)20)33-14-24(31)27-17-8-10-21(29)22(30)13-17/h1-13,29-30H,14H2,(H,27,31)(H,28,32) |
InChIキー |
FAUNPVFPOMPBQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(=O)NC3=CC(=C(C=C3)O)O)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
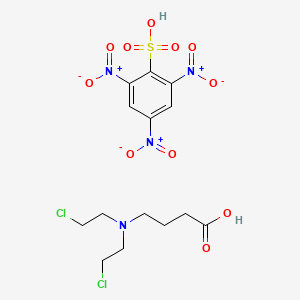
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
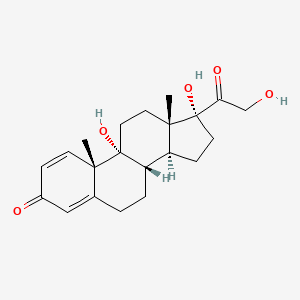
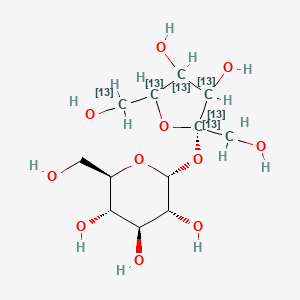
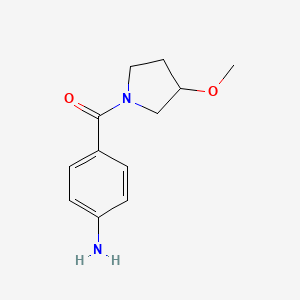
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)
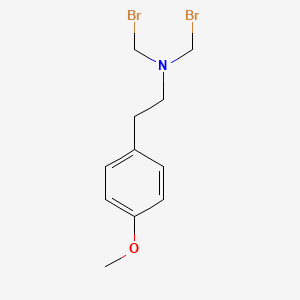
![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
